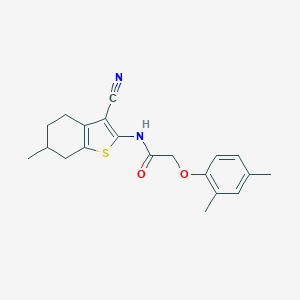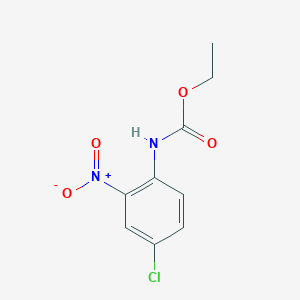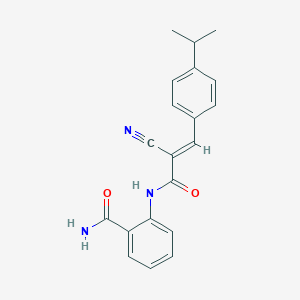
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is also known as ethyl 2-cyano-3-(4-hydroxyphenyl)-N-(4-ethoxyphenyl)acrylamide. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and material science.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In vivo studies have shown that it can reduce the size of tumors and increase the survival rate of animals with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide in lab experiments include its potential anticancer properties, its ability to induce apoptosis, and its inhibitory effects on certain enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases.
2. Studying its effects on other types of cancer cells.
3. Developing more efficient synthesis methods for this compound.
4. Investigating its potential use in material science, such as in the development of new polymers.
5. Studying its potential toxicity and side effects in vivo.
Conclusion
In conclusion, 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that has been studied for its potential applications in medicine and material science. It has been shown to have potential anticancer properties, induce apoptosis, and inhibit the activity of certain enzymes. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide can be achieved through several methods. One of the most common methods involves the reaction of 4-ethoxyaniline with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate. This compound is then reacted with 4-hydroxyacetophenone to yield 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide has been studied for its potential use in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17-9-5-15(6-10-17)20-18(22)14(12-19)11-13-3-7-16(21)8-4-13/h3-11,21H,2H2,1H3,(H,20,22)/b14-11- |
Clave InChI |
RUCJAELZIZCIFW-KAMYIIQDSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)


![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)